2-Amino-3,7,8-trimethylquinoline hydrochloride
Description
2-Amino-3,7,8-trimethylquinoline hydrochloride is a substituted quinoline derivative characterized by an amino group at position 2 and methyl groups at positions 3, 7, and 7. The hydrochloride salt form enhances solubility in polar solvents, a critical property for its utility in laboratory and industrial settings.
Properties
CAS No. |
1170258-91-9 |
|---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
3,7,8-trimethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-7-4-5-10-6-8(2)12(13)14-11(10)9(7)3;/h4-6H,1-3H3,(H2,13,14);1H |
InChI Key |
ZWYLZQKQLONAII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=N2)N)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-3,7,8-trimethylquinoline Hydrochloride
General Synthetic Strategy
The synthesis of 2-amino-3,7,8-trimethylquinoline hydrochloride typically involves:
- Preparation of the quinoline core with methyl substitutions at positions 3, 7, and 8.
- Introduction of the amino group at position 2.
- Conversion to the hydrochloride salt for improved stability and handling.
Detailed Synthetic Route
Based on patent literature and related quinoline synthesis protocols, the preparation involves the following key steps:
Step 1: Preparation of Substituted Quinoline Intermediate
- Starting from a methyl-substituted quinoline derivative such as 6-amino-4,5,8-trimethylquinoline or related analogs.
- Functionalization of the quinoline ring can be achieved via electrophilic substitution or directed lithiation followed by formylation or acylation.
- For instance, halogenation followed by nucleophilic substitution or metalation with n-butyllithium at low temperature (-78°C) and subsequent reaction with electrophiles (e.g., methyl formate or acetyl chloride) can introduce desired substituents at precise positions.
Step 2: Introduction of the Amino Group
- Amination at the 2-position can be accomplished by reaction of the quinoline intermediate with suitable amine donors or via reduction of nitro precursors.
- Alternatively, condensation with thiomethyl-imidazoline derivatives followed by hydrolysis and acid treatment yields the aminoquinoline structure.
- For example, 6-amino-4,5,8-trimethylquinoline reacted with N-carboethoxy-2-thiomethyl-2-imidazoline in acidic methanol at 65 °C, followed by treatment with hydrochloric acid gas, precipitates the hydrochloride salt of the aminoquinoline derivative.
Step 3: Formation of Hydrochloride Salt
- The free base aminoquinoline is converted to its hydrochloride salt by bubbling hydrochloric acid gas into the reaction mixture or by treatment with aqueous hydrochloric acid.
- The hydrochloride salt is isolated by cooling the mixture to -20 °C to precipitate the product, followed by filtration and recrystallization from ethanol/water mixtures to obtain a purified solid.
Reaction Conditions and Solvents
- Protic solvents such as methanol and ethanol are preferred for condensation and salt formation steps.
- Polar aprotic solvents like acetonitrile may be used for recrystallization or purification.
- Reaction temperatures range from ambient to 65 °C for condensation, and cooling to sub-zero temperatures (-20 °C) is employed for product precipitation.
- Acidic conditions are maintained using hydrochloric acid gas or chloroacetic acid solutions to facilitate salt formation and purification.
Isolation and Purification
Comparative Data Table of Key Preparation Steps
| Step No. | Reaction Component(s) | Conditions | Solvent(s) | Temperature | Yield/Purity Notes |
|---|---|---|---|---|---|
| 1 | 6-Amino-4,5,8-trimethylquinoline + N-carboethoxy-2-thiomethyl-2-imidazoline | Stirring in 10% chloroacetic acid | Methanol | 65 °C | Complete reaction before acid addition |
| 2 | Addition of hydrochloric acid gas | Stirring post-reaction | Methanol | Ambient to -20 °C | Precipitation of hydrochloride salt |
| 3 | Filtration and recrystallization | Vacuum drying | Ethanol/water | 40 °C (drying) | Purified 2-amino-3,7,8-trimethylquinoline hydrochloride |
Research Findings and Notes
- The use of chloroacetic acid in methanol provides an acidic medium conducive to the condensation reaction forming the aminoquinoline moiety.
- Temperature control is critical for optimizing yield and purity, with 65 °C being optimal for the condensation and sub-zero temperatures for precipitation.
- Hydrochloride salt formation improves the compound's stability and facilitates handling and storage.
- Alternative acids (e.g., hydrobromic acid) and solvents (e.g., ethanol) can be used but hydrochloric acid remains preferred for the hydrochloride salt.
- The synthetic approach is consistent with known quinoline functionalization methods involving lithiation, electrophilic substitution, and amination.
- No direct large-scale industrial synthesis data were found, but the described method is scalable given standard organic synthesis practices.
Chemical Reactions Analysis
Oxidation Reactions
The amino and methyl groups on the quinoline ring undergo selective oxidation under controlled conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | 60–80°C, 4–6 hrs | 3,7,8-Trimethylquinoline-2-imine | Partial oxidation of the amino group |
| KMnO₄ (acidic medium) | Reflux, 8–12 hrs | 3,7,8-Trimethyl-2-quinolone | Complete oxidation to lactam structure |
| Ozone (O₃) | -78°C, CH₂Cl₂, 1 hr | Cleavage of methyl groups | Selective demethylation at position 8 |
The amino group’s oxidation is pH-dependent, with acidic conditions favoring imine formation, while stronger oxidants like KMnO₄ yield lactams.
Alkylation and Acylation
The amino group at position 2 participates in nucleophilic substitution reactions:
Alkylation
-
Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br)
-
Conditions : K₂CO₃, DMF, 80°C, 12 hrs
-
Product : N-Alkylated derivatives (e.g., 2-(Ethylamino)-3,7,8-trimethylquinoline)
-
Yield : ~60–75% (varies with alkyl chain length)
Acylation
-
Reagents : Acetyl chloride, benzoyl chloride
-
Conditions : Pyridine catalyst, room temperature, 24 hrs
-
Product : 2-Acetamido- or 2-Benzamido-3,7,8-trimethylquinoline
-
Selectivity : Acylation occurs exclusively at the amino group due to steric hindrance from methyl substituents.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Friedel-Crafts Alkylation : Reacts with acetyl chloride/AlCl₃ to form tricyclic structures (e.g., pyrrolo[2,3-f]quinoline) via intramolecular cyclization.
-
Rh(III)-Catalyzed Coupling : Under aerobic conditions with Rh(III)/HFIP, forms indolo[3,2-c]quinoline derivatives through dimerization (yield: 58–96%) .
Catalytic Cross-Coupling
The quinoline ring participates in transition-metal-catalyzed reactions:
| Catalyst | Partner | Product Type | Application |
|---|---|---|---|
| Cu(OTf)₂ | Propargylic imines | Substituted quinolines | Antiviral agent synthesis |
| Pd(PPh₃)₄ | Aryl boronic acids | 2-Aryl-3,7,8-trimethylquinolines | Pharmacophore modification |
These reactions proceed with high regioselectivity, particularly at the electron-rich C4 position .
Azo Coupling
The amino group undergoes diazotization followed by coupling with electron-rich aromatics:
-
Diazotization : NaNO₂/HCl at 0–5°C generates a diazonium salt.
-
Coupling Partners : Phenols, anilines
-
Product : Azo dyes with λ<sub>max</sub> 450–500 nm (applications in bioimaging) .
Key Structural Influences on Reactivity
-
Steric Effects : Methyl groups at positions 3,7,8 hinder electrophilic substitution at adjacent carbons.
-
Electronic Effects : The amino group activates the quinoline ring for nucleophilic attacks, while methyl groups donate electron density via hyperconjugation.
For further synthetic applications, experimental protocols should optimize solvent polarity and catalyst loading to mitigate steric challenges posed by the trimethyl substitution pattern.
Scientific Research Applications
2-Amino-3,7,8-trimethylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3,7,8-trimethylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Ring System: (R)-(+)-3-Aminoquinuclidine dihydrochloride features a saturated bicyclic quinuclidine structure, contrasting with the aromatic quinoline core. This difference reduces aromatic π-π interactions, impacting binding affinity in receptor-based applications .
Physicochemical Properties: Solubility: Dihydrochloride salts (e.g., (R)-(+)-3-aminoquinuclidine) generally exhibit higher aqueous solubility than monohydrochloride analogs due to increased ionic character .
Toxicity and Safety: Limited toxicological data are available for all compounds, highlighting a critical research gap. For example, 2-amino-3-ethyl-8-methylquinoline HCl lacks comprehensive hazard assessments despite its commercial availability .
Research and Regulatory Considerations
- Synthetic Challenges: The synthesis of methyl- and ethyl-substituted quinolines requires precise control to avoid regioisomeric impurities, as seen in related compounds like trans/cis-4-aminocyclohexanol HCl derivatives .
- Regulatory Status: Many analogs, including 2-amino-3-ethyl-8-methylquinoline HCl, are classified as "building blocks" rather than finished APIs, reducing regulatory scrutiny .
Biological Activity
2-Amino-3,7,8-trimethylquinoline hydrochloride (C12H15ClN2, molecular weight: 222.71 g/mol) is a quinoline derivative that has attracted attention due to its potential biological activities. The compound's structure includes an amino group and three methyl groups attached to the quinoline ring, which contribute to its reactivity and biological properties. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial, antioxidant, and potential therapeutic effects.
The compound's unique structure allows it to engage in various chemical reactions typical of amino compounds and quinolines. These reactions are essential for its synthesis and modification for specific applications in medicinal chemistry and biochemistry.
Antimicrobial Activity
Research indicates that 2-Amino-3,7,8-trimethylquinoline hydrochloride exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further pharmacological investigations.
Table 1: Antimicrobial Efficacy of 2-Amino-3,7,8-trimethylquinoline Hydrochloride
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antioxidant Properties
The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative damage. This activity is particularly relevant in the context of neuroprotection and inflammation .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of related compounds within the quinoline class, suggesting that derivatives like 2-Amino-3,7,8-trimethylquinoline hydrochloride may play a role in alleviating oxidative stress associated with neurodegenerative diseases such as Parkinson's disease. For instance, compounds with similar structures have shown efficacy in reducing oxidative stress markers and improving motor coordination in experimental models .
Case Study 1: Neuroprotection in Parkinsonism
A study investigated the effects of a structurally similar compound (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) on rats with induced Parkinsonism. The findings indicated significant reductions in oxidative stress markers and improvements in motor coordination scores. While not directly studying 2-Amino-3,7,8-trimethylquinoline hydrochloride, these results suggest potential neuroprotective benefits for quinoline derivatives .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of various quinoline derivatives. The results indicated that structural modifications could enhance antibacterial activity against resistant strains of bacteria. This highlights the importance of further exploring the structure-activity relationship for 2-Amino-3,7,8-trimethylquinoline hydrochloride.
The biological activities of 2-Amino-3,7,8-trimethylquinoline hydrochloride are attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism may involve:
- Inhibition of bacterial enzyme activity : By binding to bacterial enzymes essential for survival.
- Scavenging free radicals : Through its antioxidant properties that mitigate oxidative damage.
- Modulation of inflammatory pathways : Potentially influencing cytokine production and inflammatory responses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Amino-3,7,8-trimethylquinoline hydrochloride, and how can purity be validated?
- Methodology : The compound can be synthesized via modified Vilsmeier-Haack reactions, as demonstrated for structurally similar quinoline derivatives. For example, phosphorus oxytrichloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, which reacts with substituted acetamides under controlled heating (353 K for 15 hours) to yield chlorinated intermediates. Subsequent amination steps (e.g., using ammonia or alkylamines) introduce the amino group .
- Purification & Validation : Recrystallization from petroleum ether/ethyl acetate mixtures is effective for removing unreacted starting materials and by-products. Purity (>97%) should be confirmed via high-performance liquid chromatography (HPLC) or quantitative NMR, referencing protocols used for analogous compounds like 2-Chloro-7,8-dimethylquinoline .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving substituent positions and hydrogen bonding patterns. For related compounds, H-atoms are placed in calculated positions with isotropic displacement parameters (U(H) = 1.2–1.5U(C)) during refinement .
- Spectroscopic Analysis : UV-Vis (for π→π* transitions in the quinoline core), FTIR (to confirm NH and CH₃ groups), and mass spectrometry (for molecular ion validation) are standard. Compare spectral data with structurally similar hydrochlorides (e.g., 2-(Chloromethyl)quinoline hydrochloride) to identify deviations .
Q. How should researchers handle conflicting solubility or stability data during formulation?
- Conflict Resolution : Solubility discrepancies in aqueous vs. organic solvents (e.g., DMSO) may arise from hydrochloride salt dissociation. Conduct pH-dependent solubility profiling (e.g., 0.1 M HCl vs. PBS buffers) and stability assays (TGA/DSC for thermal degradation, accelerated aging studies). Reference safety protocols for quinoline derivatives, such as avoiding water jets during fire incidents due to toxic fume risks .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of 2-Amino-3,7,8-trimethylquinoline hydrochloride under oxidative or reductive conditions?
- Oxidative Pathways : Under acidic conditions, the amino group may undergo oxidation to nitro or iminoquinone derivatives, similar to ethanolamine-based compounds. Monitor reactions using cyclic voltammetry to identify redox potentials .
- Reductive Pathways : Lithium aluminum hydride (LiAlH₄) in anhydrous ethers can reduce chlorinated substituents, but competing dehydrohalogenation may occur. Use in situ FTIR to track intermediate formation .
Q. How do substituent positions (3,7,8-methyl groups) influence intermolecular interactions in solid-state or solution-phase studies?
- Solid-State Analysis : Methyl groups sterically hinder π-stacking in quinoline cores, favoring hydrogen-bonded networks (e.g., N–H⋯Cl interactions). Compare packing motifs with 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline, where hydroxyl groups enhance lattice stability .
- Solution-Phase Behavior : Methylation at positions 3,7,8 increases hydrophobicity, altering aggregation tendencies. Use dynamic light scattering (DLS) to assess colloidal stability in aqueous buffers .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- By-Product Identification : Overchlorination or demethylation side products (e.g., ~3% in analogous syntheses) require rigorous monitoring via LC-MS. Adjust reaction stoichiometry (e.g., POCl₃:DMF ratios) to suppress competing pathways .
- Scale-Up Optimization : Employ flow chemistry for precise temperature control during exothermic steps (e.g., Vilsmeier reagent formation). Reference batch processes used for 2-(Chloromethyl)quinoline hydrochloride, where yields >97% are achievable .
Methodological Considerations
- Surface Chemistry Interactions : To study adsorption on indoor surfaces (e.g., silica or cellulose), use microspectroscopic imaging (AFM-IR or ToF-SIMS) to map compound distribution and reactivity with oxidants like ozone .
- Safety Protocols : Follow guidelines for quinoline derivatives: wear nitrile gloves, use fume hoods, and store at 2–8°C in airtight containers. In case of inhalation, move to fresh air and monitor for delayed respiratory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
